

In-Depth Technical Guide: Preliminary In Vitro Profile of EBET-590

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Compound of Interest

Compound Name: EBET-590

Cat. No.: B12381862

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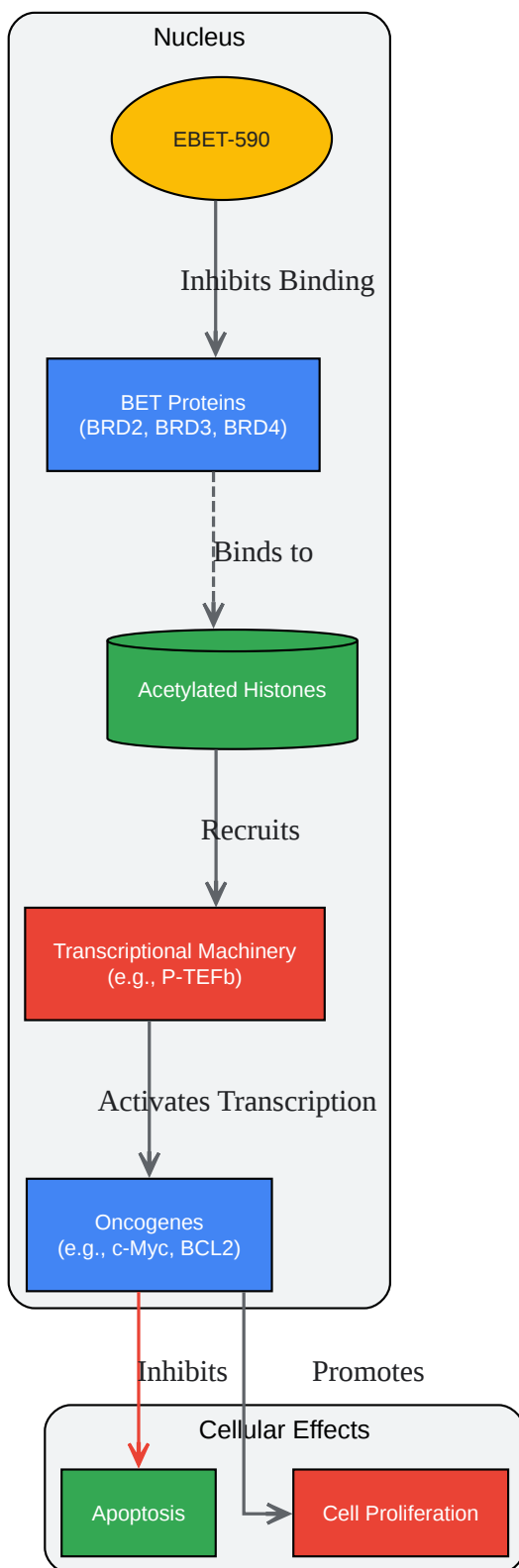
Introduction

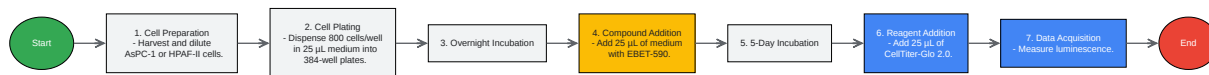
EBET-590 is a small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to chromatin, thereby activating gene expression programs critical for cancer cell proliferation and survival. **EBET-590** serves as a foundational component in the development of more complex targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), including the BET protein degrader EBET-1055. This document provides a technical overview of the preliminary in vitro studies of **EBET-590**, focusing on its mechanism of action, experimental protocols, and its effects on cancer cell lines.

Mechanism of Action: BET Inhibition

EBET-590 functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones. This disruption leads to the downregulation of key oncogenes that are under the transcriptional control of BET proteins, most notably c-Myc and BCL2. The suppression of these proteins induces cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of BET Inhibition by **EBET-590**





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